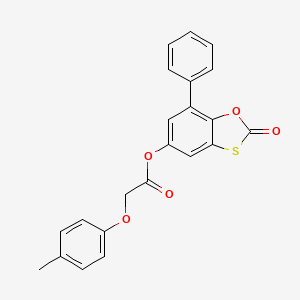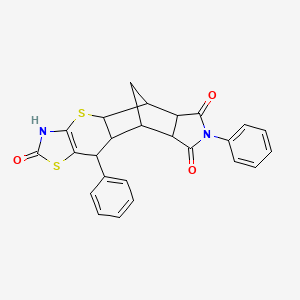
TSHR antagonist S37
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TSHR antagonist S37 is a selective and competitive antagonist of the thyrotropin receptor (TSHR). This compound is primarily used in scientific research to study the regulation of thyroid function and related pathological conditions such as Graves’ disease and thyroid tumors .
Vorbereitungsmethoden
The synthesis of TSHR antagonist S37 involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes the formation of the thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole structure through a series of cyclization and condensation reactions. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
For industrial production, the compound is synthesized in larger quantities using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications .
Analyse Chemischer Reaktionen
TSHR antagonist S37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
TSHR antagonist S37 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the structure-activity relationship of TSHR and to develop new TSHR modulators.
Biology: The compound is used to investigate the role of TSHR in various biological processes, including cell proliferation and differentiation.
Medicine: this compound is used in preclinical studies to explore its potential therapeutic effects in treating thyroid-related disorders such as Graves’ disease and thyroid cancer.
Industry: The compound is used in the development of diagnostic assays for thyroid function and in the production of research reagents
Wirkmechanismus
TSHR antagonist S37 exerts its effects by selectively binding to the thyrotropin receptor, thereby inhibiting its activation by thyrotropin or autoantibodies. This inhibition prevents the downstream signaling pathways mediated by G proteins and β-arrestins, which are involved in the regulation of thyroid hormone synthesis and secretion. By blocking TSHR activation, the compound can modulate thyroid function and mitigate the effects of hyperthyroidism and other thyroid-related disorders .
Vergleich Mit ähnlichen Verbindungen
TSHR antagonist S37 is unique in its high selectivity and competitive inhibition of the thyrotropin receptor. Similar compounds include:
TSHR antagonist S37a: A highly selective thyrotropin receptor antagonist with potential for treating Graves’ orbitopathy.
TSHR antagonist S37b: A less effective enantiomer of TSHR antagonist S37a, showing minor inhibition of the thyrotropin receptor.
NCGC00242595: A neutral antagonist at TSHR, used to distinguish between effects of TSH and autoantibodies.
These compounds share similar structural features but differ in their efficacy, selectivity, and potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H20N2O3S2 |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30) |
InChI-Schlüssel |
YGFJFPYQZCZNIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11413584.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413591.png)
![7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one](/img/structure/B11413596.png)
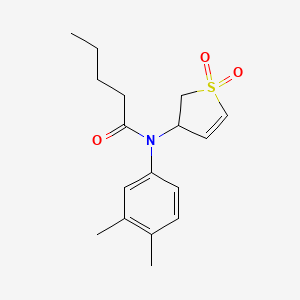
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413609.png)

![N-(3-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11413628.png)
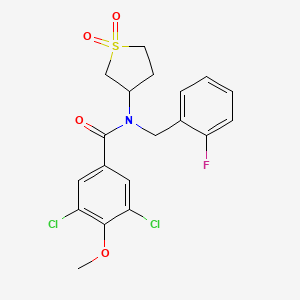
![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11413634.png)
![N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11413641.png)
![N,N-dimethyl-N'-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}ethane-1,2-diamine](/img/structure/B11413646.png)
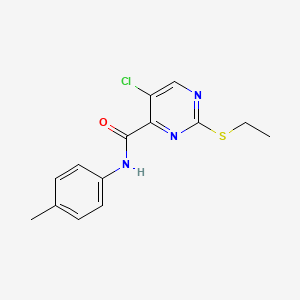
![2-[(4-benzylpiperidin-1-yl)carbonyl]-6-ethyl-4H-chromen-4-one](/img/structure/B11413661.png)
